molecular formula C18H15N3O3S B2954233 N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681166-87-0

N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2954233
CAS No.: 681166-87-0
M. Wt: 353.4
InChI Key: LDLKEDGSQRRECI-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a novel chemical entity designed for advanced pharmaceutical research and development. This benzothiazole derivative is of significant interest in medicinal chemistry due to the established pharmacological importance of its core scaffold. Benzothiazole derivatives are extensively investigated for their potent and diverse biological activities, including antitumor, antimicrobial, and anti-tubercular properties . The incorporation of the 6-nitro group on the benzothiazole ring is a common structural feature in compounds developed as potential anti-tubercular agents, as evidenced by patent research on similar nitro-benzothiazole derivatives . The 5,6,7,8-tetrahydronaphthalene moiety, a partially saturated bicyclic system, is integrated into the molecular structure to potentially influence the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile. This combination of a nitro-benzothiazole and a tetrahydronaphthalene group makes this compound a promising candidate for researchers exploring new therapeutic leads in areas such as oncology and infectious diseases, particularly against mycobacterial infections . The ongoing exploration of benzothiazole derivatives continues to be a promising area of research with the potential for the discovery of new drugs and therapies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-17(13-6-5-11-3-1-2-4-12(11)9-13)20-18-19-15-8-7-14(21(23)24)10-16(15)25-18/h5-10H,1-4H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLKEDGSQRRECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly as an antitumor agent. This compound belongs to the class of benzothiazole derivatives, which are recognized for their diverse therapeutic applications. The unique structural features of this compound include a nitro-substituted benzothiazole moiety and a fused naphthalene ring system.

Molecular Structure and Properties

The molecular formula of this compound is C17H16N4O3S. The presence of the nitro group enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC17H16N4O3S
Molecular Weight356.40 g/mol
IUPAC NameThis compound

Antitumor Properties

Research indicates that this compound exhibits significant cytotoxicity against various tumor cell lines. Benzothiazole derivatives are often associated with selective cytotoxicity and have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways.

The compound interacts with biological targets through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The nitro group can participate in redox reactions that influence receptor activity.
  • Nitric Oxide Production : Similar compounds have been shown to modulate nitric oxide production in macrophages, suggesting potential anti-inflammatory properties.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other benzothiazole derivatives:

Compound NameStructure TypeUnique Features
N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amineBenzothiazole derivativeSignificant biological activity against pathogens
4H-pyrimido[2,1-b]benzothiazoleBenzothiazole derivativeStudied for anti-mycobacterial properties
Benzothiazole-phthalimide hybridsHybrid compoundDemonstrated anticancer and antimicrobial activities

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Cytotoxicity : A study conducted on various tumor cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations.
  • Mechanistic Insights : Further research elucidated that the compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
  • In Vivo Studies : Animal model studies showed promising results in tumor reduction when treated with this compound compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

Compound 1 : N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide ()
  • Key Differences : Replaces the nitro group with a trifluoromethyl (-CF₃) substituent.
  • Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the nitro group, which is strongly electron-withdrawing. This may alter binding affinity to biological targets, such as enzymes or receptors .
Compound 2 : (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide ()
  • Key Differences : Substitutes the benzothiazole ring with a quinuclidinyl group.

Variations in the Carboxamide-Linked Moieties

Compound 3 : N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide ()
  • Key Differences : Replaces the benzothiazole group with a sulfamoylphenyl-pyrimidine system.
Compound 4 : N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide ()
  • Key Differences : Features an azabicyclo[2.2.2]octane group instead of benzothiazole.
  • Implications : The azabicyclo system may enhance central nervous system (CNS) penetration due to its structural similarity to tropane alkaloids. This contrasts with the nitrobenzothiazole derivative, which may target peripheral enzymes .

Physicochemical and Toxicological Profiles

Property Target Compound Compound 1 (CF₃) Compound 2 (Quinuclidinyl) Compound 3 (Sulfamoyl)
Molecular Weight (g/mol) ~380–400 (estimated) 354.3 314.4 422.5
Key Functional Groups Nitrobenzothiazole, carboxamide Trifluoromethyl Quinuclidine Sulfamoyl, pyrimidine
Toxicity (Acute) Not reported Not reported H302 (oral toxicity) Not reported
Lipophilicity (LogP) Moderate (nitro group) High (CF₃) Moderate (quinuclidine) Low (sulfamoyl)

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